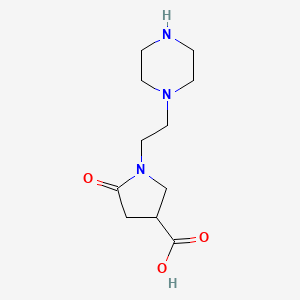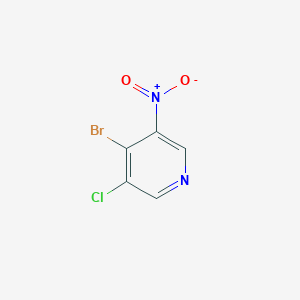
Sodium 2-methyl-2-(pyridin-4-yl)propanoate
Vue d'ensemble
Description
Sodium 2-methyl-2-(pyridin-4-yl)propanoate, also known as SMPP, is a derivative of nicotinic acid and belongs to the class of carboxylic acids. It has a molecular weight of 187.17 g/mol . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 187.17 g/mol .Applications De Recherche Scientifique
Differentiation in Illicit Drug Synthesis
The compound has been referenced in the context of differentiating illicit drug synthesis methods. Specifically, it is mentioned in a study investigating the synthesis of phenyl-2-propanone (P2P) from phenylacetic acid and acetic anhydride, which also involves sodium acetate or pyridine (Allen, Stevenson, Nakamura, & Ely, 1992).
Micelle Formation Studies
Research involving sodium dodecyl sulfate in water and the effects of various additives, including pyridines, has been conducted. This study provides insights into the critical micellar concentration and other properties relevant to surface chemistry (Bakshi, 1996).
Characterization of Cathinones
A study focused on identifying novel cathinone salts, involving spectroscopic studies where pyridine derivatives are featured. This research contributes to forensic science and the understanding of cathinone properties (Nycz, Paździorek, Małecki, & Szala, 2016).
Environmental and Pharmaceutical Metal Analyses
The use of pyridine derivatives, including those similar to sodium 2-methyl-2-(pyridin-4-yl)propanoate, has been applied in metal analyses in environmental and pharmaceutical contexts. This application provides a method for the qualitative and quantitative analysis of various metal ions (Belin & Gülaçar, 2005).
Synthesis of Disulphide Covalent Coupling Reagents
A study discusses the synthesis of a disulphide covalent coupling reagent from sodium cyanide, which involves pyridine derivatives. This reagent is significant in biochemistry for its application in covalent bonding (Noel & Pichat, 1983).
Heterocyclic Compound Synthesis
Research on the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles, where pyridine derivatives play a role, contributes to the field of organic chemistry (Agarwal & Knaus, 1985).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Propriétés
IUPAC Name |
sodium;2-methyl-2-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYASFVHAUTUNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


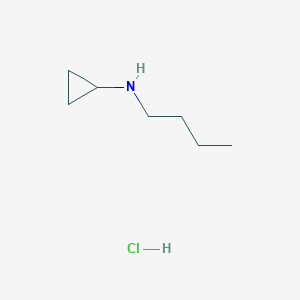
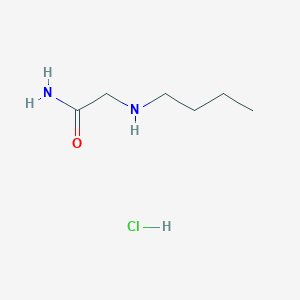
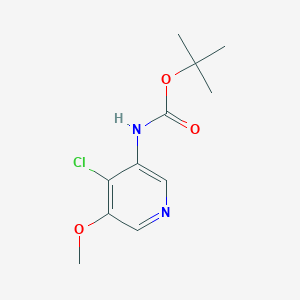
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)
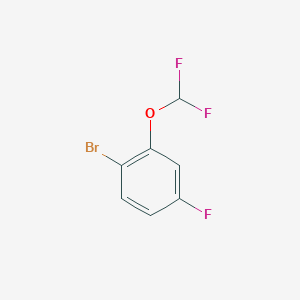
![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

![5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1440127.png)
![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)

